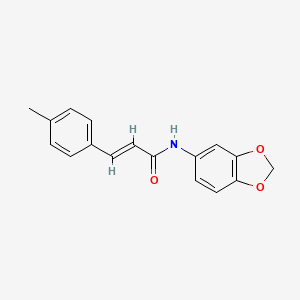
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide, also known as MDMA, is a synthetic drug that has gained popularity in the recreational drug scene. However, this compound has also gained attention in scientific research due to its potential therapeutic benefits.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide also stimulates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide use can cause a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide can lead to neurotoxicity, which can result in memory impairment and other cognitive deficits.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, there are also limitations to using N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide in lab experiments. Its recreational use can make it difficult to obtain and control the purity of the compound. Additionally, the potential for neurotoxicity and other adverse effects must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide research. One area of interest is the use of N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide in combination with other psychoactive compounds, such as psilocybin or ketamine, to enhance therapeutic effects. Another area of interest is the development of safer and more effective N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide analogs that can be used in clinical settings. Finally, more research is needed to understand the long-term effects of N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide use and to develop strategies for minimizing the risks associated with its use.
Conclusion:
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide is a synthetic drug that has gained popularity in the recreational drug scene. However, scientific research has shown that N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide has potential therapeutic benefits for treating mental health disorders such as PTSD and anxiety. While there are advantages to using N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide in lab experiments, there are also limitations and risks that must be carefully considered. Future research should focus on developing safer and more effective N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide analogs and understanding the long-term effects of N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide use.
Synthesemethoden
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide is synthesized from safrole, a compound found in the root bark of sassafras trees. The synthesis process involves several steps, including isomerization, reduction, and acylation. The final product is a white crystalline powder that can be ingested orally, snorted, or injected.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide has been studied for its potential therapeutic benefits in treating various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide-assisted psychotherapy can improve symptoms of PTSD and anxiety in patients who have not responded to traditional treatments.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-2-4-13(5-3-12)6-9-17(19)18-14-7-8-15-16(10-14)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGUZTVRHUWGOY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

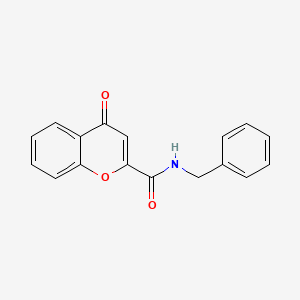
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
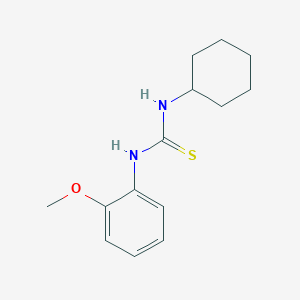


![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

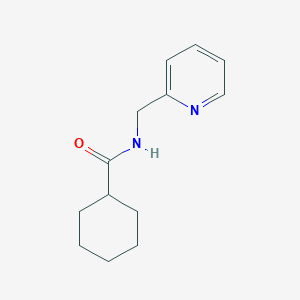

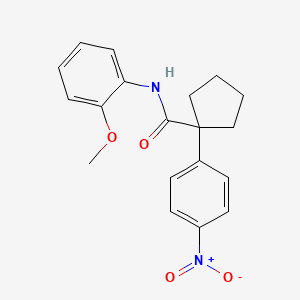
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)


